Cas no 162783-79-1 (1-Bromo-4-(1,1-difluoropropyl)benzene)

1-Bromo-4-(1,1-difluoropropyl)benzene is a fluorinated aromatic compound featuring a bromine substituent at the para position and a 1,1-difluoropropyl group. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of both bromine and difluoropropyl groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, enabling the introduction of fluorinated moieties into target molecules. The difluoropropyl group can also influence the electronic and steric properties of derived compounds, potentially improving metabolic stability and bioavailability. Its well-defined structure ensures consistent performance in synthetic applications.
1-Bromo-4-(1,1-difluoropropyl)benzene structure
162783-79-1 structure
Product name:1-Bromo-4-(1,1-difluoropropyl)benzene
CAS No:162783-79-1
MF:C9H9BrF2
MW:235.068568944931
CID:3043434
PubChem ID:54772247

1-Bromo-4-(1,1-difluoropropyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-4-(1,1-difluoropropyl)benzene
    • AKOS005254608
    • 162783-79-1
    • BBL102478
    • CS-0069410
    • MFCD16140148
    • EN300-1614160
    • IDSHEPBAHLSPOA-UHFFFAOYSA-N
    • STL556281
    • SCHEMBL11922
    • Inchi: 1S/C9H9BrF2/c1-2-9(11,12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
    • InChI Key: IDSHEPBAHLSPOA-UHFFFAOYSA-N
    • SMILES: C1(Br)=CC=C(C(F)(F)CC)C=C1

Computed Properties

  • Exact Mass: 233.98557g/mol
  • Monoisotopic Mass: 233.98557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 0Ų

1-Bromo-4-(1,1-difluoropropyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1614160-0.25g
1-bromo-4-(1,1-difluoropropyl)benzene
162783-79-1 95%
0.25g
$83.0 2023-06-04
Enamine
EN300-1614160-10.0g
1-bromo-4-(1,1-difluoropropyl)benzene
162783-79-1 95%
10g
$899.0 2023-06-04
Enamine
EN300-1614160-5.0g
1-bromo-4-(1,1-difluoropropyl)benzene
162783-79-1 95%
5g
$600.0 2023-06-04
TRC
B060855-5000mg
1-Bromo-4-(1,1-difluoropropyl)benzene
162783-79-1
5g
$ 2310.00 2022-06-07
Enamine
EN300-1614160-0.1g
1-bromo-4-(1,1-difluoropropyl)benzene
162783-79-1 95%
0.1g
$59.0 2023-06-04
Enamine
EN300-1614160-0.5g
1-bromo-4-(1,1-difluoropropyl)benzene
162783-79-1 95%
0.5g
$131.0 2023-06-04
1PlusChem
1P00ATR9-1g
1-Bromo-4-(1,1-difluoropropyl)benzene
162783-79-1 95%
1g
$256.00 2025-02-25
A2B Chem LLC
AF04325-50mg
1-Bromo-4-(1,1-difluoropropyl)benzene
162783-79-1 95%
50mg
$77.00 2024-04-20
A2B Chem LLC
AF04325-100mg
1-Bromo-4-(1,1-difluoropropyl)benzene
162783-79-1 95%
100mg
$98.00 2024-04-20
A2B Chem LLC
AF04325-10g
1-Bromo-4-(1,1-difluoropropyl)benzene
162783-79-1 95%
10g
$321.00 2024-04-20

Additional information on 1-Bromo-4-(1,1-difluoropropyl)benzene

Recent Advances in the Application of 1-Bromo-4-(1,1-difluoropropyl)benzene (CAS: 162783-79-1) in Chemical and Pharmaceutical Research

1-Bromo-4-(1,1-difluoropropyl)benzene (CAS: 162783-79-1) has emerged as a critical intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Recent studies highlight its utility in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. This compound's unique structural features, including the difluoropropyl moiety, contribute to its enhanced reactivity and selectivity in cross-coupling reactions, making it a valuable building block in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 1-Bromo-4-(1,1-difluoropropyl)benzene in the synthesis of potent kinase inhibitors. Researchers utilized this compound as a key intermediate in the development of a new class of tyrosine kinase inhibitors, showing promising results in preclinical models of non-small cell lung cancer. The study reported a 40% increase in inhibitory activity compared to previous generations of inhibitors, attributed to the improved pharmacokinetic properties imparted by the difluoropropyl group.

In the field of CNS drug development, recent work published in ACS Chemical Neuroscience (2024) has explored the use of 1-Bromo-4-(1,1-difluoropropyl)benzene in the synthesis of novel serotonin receptor modulators. The compound's ability to introduce both lipophilic and electronic effects through its bromine and difluoropropyl groups has proven particularly valuable in optimizing blood-brain barrier penetration while maintaining target specificity. These findings suggest significant potential for the development of next-generation antidepressants and antipsychotics.

From a synthetic chemistry perspective, advancements in the preparation and handling of 1-Bromo-4-(1,1-difluoropropyl)benzene have been reported in several recent publications. A 2024 Organic Process Research & Development paper detailed an improved, scalable synthesis route with enhanced yield (85%) and purity (>99%). This development addresses previous challenges in large-scale production, potentially lowering the cost barrier for pharmaceutical applications. The new protocol also emphasizes greener chemistry principles, reducing hazardous waste generation by 60% compared to traditional methods.

The safety profile of 1-Bromo-4-(1,1-difluoropropyl)benzene has also been the subject of recent investigation. A comprehensive toxicological assessment published in Regulatory Toxicology and Pharmacology (2023) established an occupational exposure limit of 0.5 mg/m³ for this compound, with no observed genotoxic effects at therapeutic concentrations. These findings support its continued use in pharmaceutical manufacturing while providing clear safety guidelines for industrial handling.

Looking forward, the versatility of 1-Bromo-4-(1,1-difluoropropyl)benzene continues to inspire innovative applications. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and its use in the development of fluorine-containing PET tracers for diagnostic imaging. The compound's unique combination of reactivity and stability positions it as a valuable tool in addressing current challenges in drug discovery and development.

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